![molecular formula C14H11F3O2 B2794978 {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol CAS No. 478032-45-0](/img/structure/B2794978.png)
{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyphenylmethanol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl bromide, resulting in the formation of the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced reactivity and stability .
Biology
The compound is utilized in biological research for the development of fluorinated analogs of biologically active molecules. These analogs can be used to study the effects of fluorination on biological activity and metabolic stability .
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic properties .
Industry
Industrially, the compound is employed in the production of agrochemicals and materials with specialized properties. Its unique chemical structure allows for the development of products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)phenyl)methanol: Similar in structure but lacks the phenoxy group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but differs in the position and presence of the phenoxy group.
Uniqueness
{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is unique due to the combination of the trifluoromethyl and phenoxy groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCZAOALSDJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
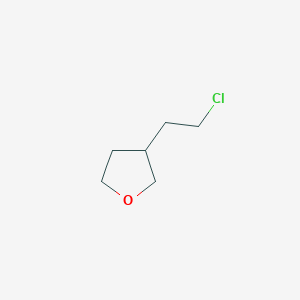
![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide](/img/structure/B2794899.png)

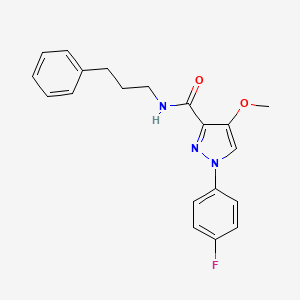
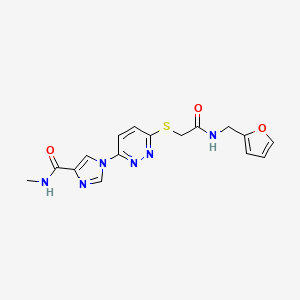
![[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B2794907.png)
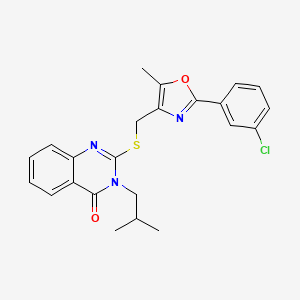
![1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2794911.png)

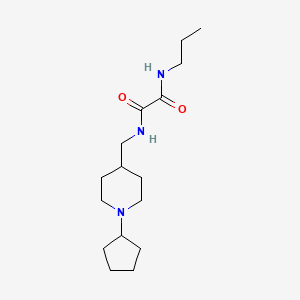
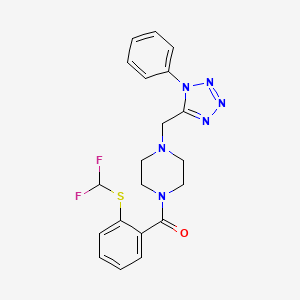
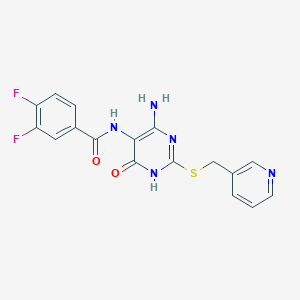
![N-butyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2794917.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2794918.png)
